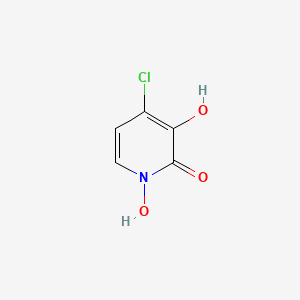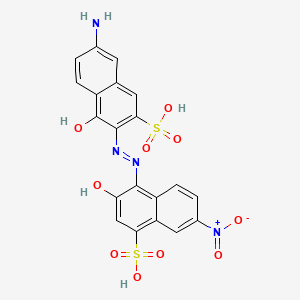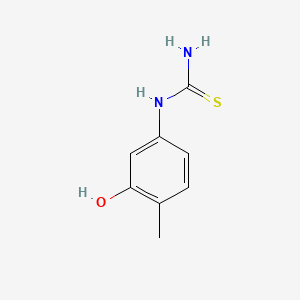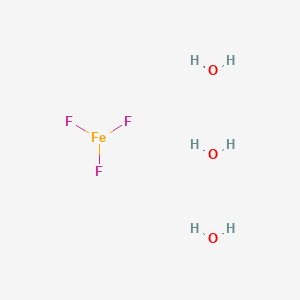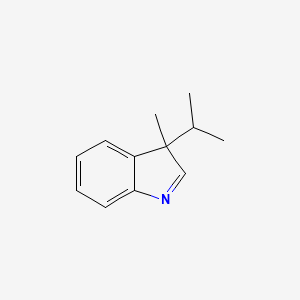![molecular formula C10H18O B579059 1-Oxaspiro[2.8]undecane CAS No. 185-90-0](/img/structure/B579059.png)
1-Oxaspiro[2.8]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[2.8]undecane is a special chemical with the CAS number 185-90-0 . It is provided by several companies for research and experimental use .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, which are similar to 1-Oxaspiro[2.8]undecane, has been reported . These derivatives contain S and O heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles . The synthesis involves intriguing conformational and configurational aspects .Molecular Structure Analysis
The molecular formula of 1-Oxaspiro[2.8]undecane is C10H18O . It has a molecular weight of 154.25 .Chemical Reactions Analysis
The chemical reactions of spiro[5.5]undecane derivatives have been extensively investigated . These polyspiranes exhibit a helical disposition of the six-membered rings . The flipping of the six-membered rings transforms one enantiomer into the other, indicating a conformational equilibrium .Aplicaciones Científicas De Investigación
Conformational Analysis : A study by Deslongchamps and Pothier (1990) utilized 13C nuclear magnetic resonance spectroscopy to analyze the conformation of 1-oxaspiro[5.5]undecanes. Their research highlighted the importance of the endo and exo anomeric effects in acetals, demonstrating the compound's utility in studying stereochemical properties in organic chemistry (Deslongchamps & Pothier, 1990).
Asymmetric Synthesis : Takemoto et al. (1994) achieved asymmetric synthesis of 1-oxaspiro[4.6]-undecan-7-one and related compounds through a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This process utilized chiral bicyclo[4.1.0]heptyl sulfides, indicating the compound's relevance in stereoselective synthesis (Takemoto et al., 1994).
Synthesis of Spiroaminals : Sinibaldi and Canet (2008) discussed the synthesis strategies for compounds like 1-oxa-7-azaspiro[5.5]undecane. These spiroaminals are cores of biologically active natural and synthetic products, highlighting the compound's significance in medicinal chemistry (Sinibaldi & Canet, 2008).
Soluble Epoxide Hydrolase Inhibitors : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases. This indicates the compound's therapeutic potential (Kato et al., 2014).
Bioactivity and Synthesis in Heterocyclic Compounds : Blanco‐Ania et al. (2017) reviewed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including potential treatments for obesity, pain, and various disorders. This showcases the compound's relevance in drug discovery and development (Blanco‐Ania et al., 2017).
Antihypertensive Agents : Research by Clark et al. (1983) on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed potent antihypertensive effects in rats, indicating the compound's potential in cardiovascular drug research (Clark et al., 1983).
Safety and Hazards
Direcciones Futuras
The future directions in the research of 1-Oxaspiro[2.8]undecane and similar compounds could involve further investigation into their synthesis, stereochemistry, and potential applications . For instance, a diterpenoid analog of anticancer agents with a similar structure was synthesized , indicating potential medicinal applications of these compounds.
Propiedades
IUPAC Name |
1-oxaspiro[2.8]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDAFYLFPVXDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC2(CCC1)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669754 |
Source


|
| Record name | 1-Oxaspiro[2.8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.8]undecane | |
CAS RN |
185-90-0 |
Source


|
| Record name | 1-Oxaspiro[2.8]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)


![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)


